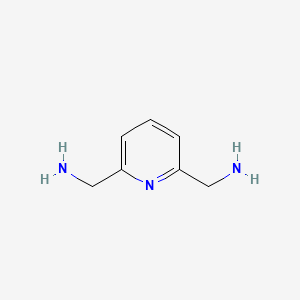
2,6-Pyridinedimethanamine
Descripción general
Descripción
2,6-Pyridinedimethanamine is an organic compound with the molecular formula C₇H₁₁N₃. It is a white crystalline solid with a unique structure that includes both amino and aromatic ring functionalities. This compound is known for its applications in organic synthesis, catalysis, and materials science .
Mecanismo De Acción
Target of Action
2,6-Pyridinedimethanamine is a chemical compound with a unique structure that includes both amino and aromatic ring structures
Biochemical Pathways
It has been suggested that this compound may be used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Action Environment
It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air
Métodos De Preparación
2,6-Pyridinedimethanamine can be synthesized through various methods. One common synthetic route involves the hydrogenation of 2,6-dimethylpyridine using hydrogen gas and a catalyst such as palladium on activated carbon . Another method includes the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is then reduced to 2,6-pyridinedimethanol and subsequently converted to this compound .
Análisis De Reacciones Químicas
2,6-Pyridinedimethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, forming a variety of substituted pyridine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, potassium permanganate, and sodium borohydride . The major products formed from these reactions are typically amine and alcohol derivatives.
Aplicaciones Científicas De Investigación
2,6-Pyridinedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: This compound is utilized in the study of biological systems and as a building block for biologically active molecules.
Industry: This compound is used in the production of catalysts, coordination compounds, and materials for various industrial applications
Comparación Con Compuestos Similares
2,6-Pyridinedimethanamine can be compared with other similar compounds such as 2,6-dimethylpyridine and 2,6-pyridinedicarboxylic acid. While these compounds share a similar pyridine core, this compound is unique due to its dual amino functionalities, which provide distinct reactivity and applications .
Similar compounds include:
- 2,6-Dimethylpyridine
- 2,6-Pyridinedicarboxylic acid
- 2,6-Bis(chloromethyl)pyridine
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Propiedades
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














